Stresscopin (3-40) (Human) Trifluoroacetate Salt

Description

Stresscopin (3-40) (Human) Trifluoroacetate Salt is a synthetic peptide derivative commonly utilized in biomedical research. Trifluoroacetate (TFA) salts of peptides are typically formed during solid-phase synthesis, where TFA is employed as a cleavage agent to release the peptide from resin . The resulting trifluoroacetate salt enhances solubility and stability, making it suitable for in vitro and in vivo studies. Like other TFA salt peptides (e.g., β-endorphin, Amyloid-β), Stresscopin (3-40) is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA-containing mobile phases, ensuring high purity (>95%) .

Properties

IUPAC Name |

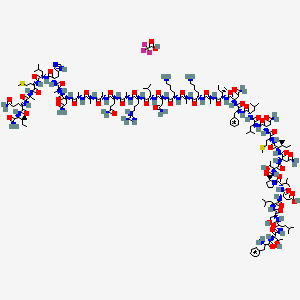

(3S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C185H307N53O50S2.C2HF3O2/c1-33-93(18)142(147(196)251)233-163(267)114(57-59-134(190)243)213-152(256)101(26)207-160(264)115(60-66-289-31)215-166(270)118(69-87(6)7)220-172(276)124(76-108-83-199-85-201-108)217-155(259)102(27)208-164(268)125(77-135(191)244)218-154(258)98(23)203-148(252)96(21)202-149(253)97(22)204-159(263)113(56-58-133(189)242)212-151(255)100(25)206-158(262)112(54-46-64-200-185(197)198)214-165(269)117(68-86(4)5)221-173(277)126(78-136(192)245)225-161(265)111(53-43-45-63-187)211-150(254)99(24)205-157(261)110(52-42-44-62-186)210-153(257)103(28)209-180(284)143(94(19)34-2)234-175(279)128(80-138(194)247)227-171(275)123(75-107-50-40-37-41-51-107)224-168(272)120(71-89(10)11)219-167(271)119(70-88(8)9)222-174(278)127(79-137(193)246)226-162(266)116(61-67-290-32)216-181(285)144(95(20)35-3)235-176(280)129(81-139(195)248)230-183(287)146(105(30)241)237-179(283)132-55-47-65-238(132)184(288)141(92(16)17)232-177(281)130(82-140(249)250)228-169(273)121(72-90(12)13)223-178(282)131(84-239)231-170(274)122(73-91(14)15)229-182(286)145(104(29)240)236-156(260)109(188)74-106-48-38-36-39-49-106;3-2(4,5)1(6)7/h36-41,48-51,83,85-105,109-132,141-146,239-241H,33-35,42-47,52-82,84,186-188H2,1-32H3,(H2,189,242)(H2,190,243)(H2,191,244)(H2,192,245)(H2,193,246)(H2,194,247)(H2,195,248)(H2,196,251)(H,199,201)(H,202,253)(H,203,252)(H,204,263)(H,205,261)(H,206,262)(H,207,264)(H,208,268)(H,209,284)(H,210,257)(H,211,254)(H,212,255)(H,213,256)(H,214,269)(H,215,270)(H,216,285)(H,217,259)(H,218,258)(H,219,271)(H,220,276)(H,221,277)(H,222,278)(H,223,282)(H,224,272)(H,225,265)(H,226,266)(H,227,275)(H,228,273)(H,229,286)(H,230,287)(H,231,274)(H,232,281)(H,233,267)(H,234,279)(H,235,280)(H,236,260)(H,237,283)(H,249,250)(H4,197,198,200);(H,6,7)/t93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,141-,142-,143-,144-,145-,146-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELYLRCZAEWRR-WABNFCLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C187H308F3N53O52S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4252 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stresscopin (3-40) (Human) Trifluoroacetate Salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Stresscopin (3-40) (Human) Trifluoroacetate Salt follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .

Chemical Reactions Analysis

Counterion Exchange Reactions

The trifluoroacetate (TFA) salt form of Stresscopin (3-40) undergoes counterion substitution during formulation processes. This reaction is critical for optimizing stability and solubility in pharmaceutical applications.

Key Findings :

-

TFA-to-Acetate Substitution : Under lyophilization conditions, Stresscopin (3-40) TFA salt can exchange its TFA counterion for acetate when formulated with acetate-containing buffers (e.g., DPBS or TBS) and bulking agents like mannitol or trehalose .

-

Impact of Process Parameters : Vacuum pressure during lyophilization (100–350 mTorr) and molar ratios of peptide to excipients (1:5 to 1:320) influence the efficiency of counterion exchange .

Table 1: Counterion Exchange Under Varied Formulation Conditions

Acid-Base Interactions

The trifluoroacetate counterion’s strong acidity (pKa = 0.23) makes Stresscopin (3-40) susceptible to pH-dependent reactions:

-

Protonation/Deprotonation : Basic residues (e.g., arginine, lysine) in the peptide chain interact with TFA, forming ionic bonds. Under alkaline conditions, these interactions weaken, potentially destabilizing the peptide .

-

Hydrolysis : Acidic environments accelerate peptide bond cleavage, particularly at aspartic acid residues (e.g., Asp₁₅) .

Redox Reactions

While direct evidence is limited, Stresscopin (3-40)’s methionine and cysteine residues (if present) are theoretically prone to oxidation or reduction:

-

Oxidation : Methionine residues may form methionine sulfoxide under oxidative stress, though this has not been explicitly documented for Stresscopin (3-40) .

-

Reduction : Disulfide bonds (if present) could be reduced to free thiols using agents like DTT or TCEP .

Stability Under Stress Conditions

Thermal and pH Stability :

-

Lyophilized Form : Stresscopin (3-40) TFA salt remains stable at −20°C but degrades at elevated temperatures (>25°C) .

-

Solution State : Rapid degradation occurs at pH < 3 or pH > 9 due to acid/base catalysis .

Table 2: Stability Profile of Stresscopin (3-40) TFA Salt

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 3–7 (4°C) | Stable for ≥10 months | |

| pH 2 (25°C) | 50% degradation in 72 hours | |

| Oxidative (H₂O₂) | Moderate degradation (hypothetical) |

Comparative Reactivity

Stresscopin (3-40) TFA salt shows distinct reactivity compared to related peptides:

Scientific Research Applications

Cardiovascular Regulation

Stresscopin has been shown to exert significant effects on cardiovascular function. Research indicates that Ucn 3 can induce vasodilation and positively influence cardiac contractility through CRFR2 activation. Studies have demonstrated that systemic infusion of urocortin leads to decreased mean arterial pressure, indicating its potential role in managing blood pressure and cardiac output .

Table 1: Effects of Stresscopin on Cardiovascular Parameters

| Parameter | Effect of Stresscopin | Reference |

|---|---|---|

| Mean Arterial Pressure | Decrease | |

| Cardiac Contractility | Positive Inotropic Effect | |

| Vascular Resistance | Decreased |

Stress Response Modulation

Stresscopin is implicated in modulating the body's response to stress. It acts as an endogenous ligand that helps maintain homeostasis during stress recovery phases. Research has shown that treatment with SCP or SRP leads to reduced food intake and delayed gastric emptying, suggesting a role in metabolic regulation during stress .

Potential for Treating Stress-Related Disorders

Given its role in stress modulation, Stresscopin presents potential therapeutic avenues for treating stress-related disorders such as anxiety and depression. By targeting CRFR2, drugs based on Stresscopin could help alleviate the adverse effects of chronic stress exposure.

Case Study: Urocortin 3 in Anxiety Disorders

A study explored the effects of Ucn 3 on anxiety-like behavior in animal models. Administration of Ucn 3 resulted in significant reductions in anxiety-related behaviors, supporting its potential as a therapeutic agent for anxiety disorders .

Expression Patterns

Research has confirmed that Ucn 3 is expressed in various human tissues, including the heart and kidneys. The presence of Ucn 3 in these tissues suggests its involvement not only as a circulating hormone but also as a local factor influencing organ function .

Table 2: Expression Levels of Urocortin Peptides in Human Tissues

Mechanism of Action

Stresscopin (3-40) (Human) Trifluoroacetate Salt exerts its effects by binding to corticotropin-releasing factor receptor type 2 (CRF2). This interaction activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as modulation of stress and anxiety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Stresscopin (3-40) (Human) Trifluoroacetate Salt with structurally or functionally related peptide trifluoroacetate salts, emphasizing synthesis, biological activity, and applications.

Table 1: Key Comparative Data

Key Comparisons

Synthesis and Salt Formation Stresscopin (3-40), like β-endorphin and Amyloid-β (1-42), is synthesized via solid-phase methods, with TFA cleavage yielding the trifluoroacetate salt .

Biological Activity

- Stresscopin (3-40): Modulates CRF receptors, influencing stress hormone release (e.g., ACTH) .

- β-Endorphin and Amyloid-β: β-Endorphin’s TFA salt is used in amyloid fibril studies, while Amyloid-β (1-42) TFA salt is linked to neurotoxicity in Alzheimer’s research .

- α-CGRP: Trifluoroacetate salt form retains bioactivity in vasodilation assays, similar to Stresscopin’s functional role in stress pathways .

Analytical and Safety Considerations Trifluoroacetate salts are hygroscopic and require storage at -20°C to prevent degradation, a common trait across all listed peptides . Safety data sheets for TFA salts (e.g., Nociceptin, Leupeptin) highlight precautions for inhalation and skin contact due to TFA’s irritant properties .

Salt Conversion and Drug Development

- Stresscopin’s TFA salt is primarily for research, whereas acetate salts (e.g., Angiotensin Fragment 1-7) dominate clinical applications due to better biocompatibility .

- Conversion methods (e.g., RP-HPLC with volatile buffers) enable efficient TFA-to-acetate transitions without peptide degradation, a process applicable to Stresscopin if needed .

Functional Divergence

- Stresscopin vs. Leupeptin: While both are TFA salts, Leupeptin acts as a protease inhibitor, contrasting with Stresscopin’s role in endocrine signaling .

- Amyloid-β vs. α-CGRP: Amyloid-β’s neurotoxic effects differ from α-CGRP’s vasodilatory and pain-modulating roles, illustrating the diversity of TFA salt applications .

Biological Activity

Stresscopin (3-40), also known as Urocortin 3 (Ucn 3), is a member of the corticotropin-releasing factor (CRF) family of neuropeptides. This compound has garnered attention for its biological activities, particularly its role in stress response and cardiovascular regulation. This article reviews the biological activity of Stresscopin (3-40), focusing on its mechanisms, physiological effects, and potential therapeutic applications based on diverse research findings.

Stresscopin primarily acts as an agonist for the CRF type 2 receptor (CRFR2). The activation of CRFR2 has been associated with various physiological responses, including:

- Anxiolytic Effects : Stresscopin may help mitigate anxiety by modulating the central nervous system's response to stress.

- Cardiovascular Regulation : It influences heart function and vascular tone, contributing to adaptations during stress.

- Fluid Balance : The peptide plays a role in renal function and fluid homeostasis.

Research indicates that Stresscopin's action is mediated through specific signaling pathways involving cyclic AMP (cAMP) and phospholipase C, leading to various downstream effects in target tissues like the heart and kidneys .

2.1 Cardiovascular Implications

Stresscopin's expression has been documented in human myocardial cells, where it exerts positive inotropic effects, enhancing cardiac contractility. Studies show that Ucn 3 levels are elevated in response to cardiac stressors, indicating its protective role during myocardial ischemia . This peptide's interaction with CRFR2 in cardiac tissues suggests potential therapeutic avenues for heart failure management.

2.2 Renal Function

In the kidneys, Stresscopin influences renal blood flow and glomerular filtration rate. It is expressed in renal tubules, particularly affecting sodium handling and fluid balance, which may have implications for conditions like hypertension .

3.1 Expression Studies

A study quantified Ucn 3 levels in various human tissues, demonstrating significant expression in the heart (0.74–1.15 pmol/g) and kidneys (1.21 pmol/g), comparable to levels found in the brain and pituitary gland . This suggests a systemic role for Stresscopin beyond its central nervous system functions.

3.2 Clinical Trials

Ongoing clinical trials are investigating the safety and efficacy of Urocortins, including Stresscopin, for treating conditions such as congestive heart failure and stress-related disorders. These trials aim to establish dosage guidelines and assess therapeutic outcomes related to cardiovascular health .

4. Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Physiological Impact |

|---|---|---|

| Anxiolytic Effects | CRFR2 Activation | Reduced anxiety levels |

| Cardiovascular Support | Positive Inotropic Action | Enhanced heart contractility |

| Fluid Regulation | Renal Function Modulation | Improved fluid balance |

5. Conclusion

Stresscopin (3-40) exhibits significant biological activity through its interaction with CRFR2, influencing various physiological systems including cardiovascular and renal functions. Ongoing research continues to unveil its potential therapeutic applications, particularly in managing stress-related disorders and cardiovascular diseases.

The understanding of Stresscopin's roles highlights the importance of neuropeptides in maintaining homeostasis during stress and opens avenues for novel therapeutic strategies targeting these pathways.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying Stresscopin (3-40) (Human) Trifluoroacetate Salt?

- Answer : Solid-phase peptide synthesis (SPPS) is the standard method, involving sequential coupling of amino acids to a resin support. After cleavage, trifluoroacetic acid (TFA) is used to remove protecting groups and precipitate the peptide. Reverse-phase HPLC with C18 columns and TFA-containing mobile phases (e.g., 0.1% TFA in acetonitrile/water) ensures purification. Critical steps include resin selection, coupling efficiency monitoring via Kaiser tests, and lyophilization for salt stabilization .

Q. How can researchers verify the purity and structural integrity of Stresscopin (3-40) Trifluoroacetate Salt?

- Answer : Analytical HPLC (>95% purity threshold) and mass spectrometry (MS) are essential. For HPLC, use a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes. MS (MALDI-TOF or ESI) confirms molecular weight alignment with theoretical values. Circular dichroism (CD) spectroscopy may assess secondary structure in solution, though TFA residues can interfere; dialysis into phosphate buffer is advised pre-analysis .

Q. What are optimal storage conditions to maintain peptide stability?

- Answer : Lyophilized peptides should be stored at -20°C in airtight, light-protected vials. Reconstituted solutions (e.g., in sterile water or acetic acid) require aliquoting to avoid freeze-thaw cycles. Avoid neutral pH buffers for long-term storage, as trifluoroacetate salts may hydrolyze. Stability testing via accelerated degradation studies (e.g., 4°C vs. -20°C over 6 months) is recommended .

Advanced Research Questions

Q. How can researchers design experiments to assess Stresscopin (3-40)’s bioactivity in neuroinflammatory models?

- Answer : Use primary neuronal cultures or microglial cell lines treated with lipopolysaccharide (LPS) to induce inflammation. Measure cytokine release (e.g., TNF-α, IL-6) via ELISA and correlate with Stresscopin dosing (0.1–10 µM). Include a negative control (scrambled peptide) and validate receptor binding via competitive assays (e.g., radiolabeled corticotropin-releasing factor antagonists). Note that trifluoroacetate may weakly activate G-protein-coupled receptors; use desalting columns if interference is suspected .

Q. How should discrepancies in functional assay results between trifluoroacetate and acetate salt forms be addressed?

- Answer : Trifluoroacetate counterions can alter peptide solubility and receptor interactions. Perform parallel assays with both salt forms at matched molar concentrations. Use ion-exchange chromatography to convert salts if necessary. For in vivo studies, compare pharmacokinetics via LC-MS/MS to account for salt-specific bioavailability differences. Document batch-specific purity data, as residual TFA (>0.1%) may confound results .

Q. What strategies enhance Stresscopin (3-40)’s stability in serum-containing media?

- Answer : Peptide degradation by serum proteases can be mitigated via:

- N-terminal acetylation or C-terminal amidation to block exopeptidases.

- D-amino acid substitution at cleavage-prone sites (e.g., Position 7 or 15).

- PEGylation to increase hydrodynamic radius and reduce renal clearance.

Validate modifications via stability assays (incubate peptide in 50% fetal bovine serum at 37°C; sample at 0, 1, 6, 24 hours for HPLC analysis) .

Methodological Considerations

- Contradiction Analysis : If bioactivity varies between batches, check trifluoroacetate content via ion chromatography. High TFA levels (>0.5%) may chelate metal ions in cell media, affecting signaling pathways .

- Data Reproducibility : Use internal reference standards (e.g., commercially available α-CGRP trifluoroacetate) to normalize inter-experimental variability in receptor binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.